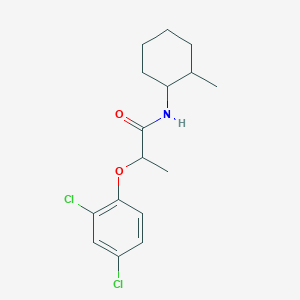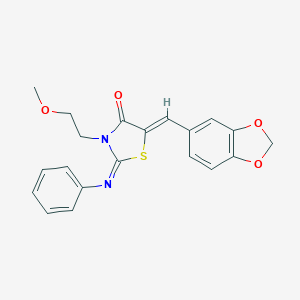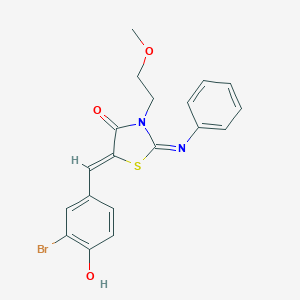
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the 1960s and has since become an essential tool for farmers. The chemical structure of DCPA is composed of two main parts: the phenoxy group, which is responsible for the herbicidal activity, and the cyclohexyl group, which provides the compound with its selective properties.
Mecanismo De Acción
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide works by inhibiting the growth of weeds through the disruption of cell division and elongation. It targets the meristematic tissue of the plant, which is responsible for growth and development. 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide interferes with the synthesis of DNA, RNA, and proteins, leading to the death of the plant.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has been shown to have a low toxicity to mammals and birds, but it can have adverse effects on aquatic organisms and non-target plants. It can also persist in soil for extended periods, leading to the buildup of residues that can affect the quality of crops and the environment. 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has been found to have a low potential for groundwater contamination, but it can still pose a risk if not used properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has several advantages for use in lab experiments. It is readily available, easy to handle, and has a well-established mechanism of action. However, it has limitations in terms of its selectivity and potential for environmental contamination. Its use should be carefully monitored to avoid unintended effects on non-target organisms and ecosystems.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide. One area of interest is the development of new formulations that can enhance its herbicidal activity and reduce its environmental impact. Another area of research is the investigation of its potential for use in weed management in organic farming systems. Additionally, there is a need for further studies on its long-term effects on soil health and microbial communities.
Métodos De Síntesis
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide can be synthesized via a multistep process starting from 2,4-dichlorophenol and cyclohexanone. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenyl ether, which is then reacted with cyclohexanone in the presence of a strong acid catalyst to form the intermediate 2-(2,4-dichlorophenoxy)cyclohexanone. This intermediate is then reacted with 2-methylcyclohexylamine to yield the final product, 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been found to be effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. 2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide has also been shown to have a low toxicity to mammals and birds, making it a safer alternative to other herbicides.
Propiedades
Nombre del producto |
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide |
|---|---|
Fórmula molecular |
C16H21Cl2NO2 |
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-(2-methylcyclohexyl)propanamide |
InChI |
InChI=1S/C16H21Cl2NO2/c1-10-5-3-4-6-14(10)19-16(20)11(2)21-15-8-7-12(17)9-13(15)18/h7-11,14H,3-6H2,1-2H3,(H,19,20) |
Clave InChI |
FVAOBAAJFRWURS-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CC1CCCCC1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B306598.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B306599.png)
![2-{(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306600.png)

![(5E)-1-(4-bromophenyl)-5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306603.png)


![(2Z,5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306608.png)
![3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-{[5-(4-morpholinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B306609.png)
![(2Z,5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306611.png)
![2-{(5Z)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306612.png)
